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D-HPG-CoA

Cat. No.: B13862229
M. Wt: 916.7 g/mol
InChI Key: ZBLSMTUHAPPRGS-YFISEPDESA-N
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Description

Contextualizing DPA-CoA within Non-Proteinogenic Amino Acid Metabolism

Non-proteinogenic amino acids are amino acids that are not among the 20 standard amino acids encoded by the genetic code. These unusual amino acids are often incorporated into peptides, contributing to their structural diversity and biological activity. nih.govnih.gov (S)-3,5-dihydroxyphenylglycine (Dpg) is a prime example of a non-proteinogenic amino acid that is a crucial structural component of vancomycin-type antibiotics. wikipedia.orgrhea-db.org

The biosynthesis of Dpg is a specialized metabolic pathway where DPA-CoA serves as a central intermediate. This pathway is distinct from the synthesis of standard aromatic amino acids. pnas.org The carbon skeleton of Dpg is assembled from malonyl-CoA through a polyketide synthase mechanism, highlighting a different metabolic logic compared to the synthesis of other phenylglycine skeletons like (S)-4-hydroxyphenylglycine (Hpg), which derives from chorismate. pnas.org The formation of DPA-CoA is a committed step in the pathway leading to Dpg, which provides the necessary cross-linking sites for the maturation and structural rigidity of antibiotics like vancomycin. nih.gov

Historical Perspective on the Discovery of DPA-CoA Biosynthesis

The elucidation of the DPA-CoA biosynthetic pathway is a result of combined efforts in bioinformatics, gene cloning, and enzymatic assays. Initial bioinformatics analysis of the chloroeremomycin (B1668801) biosynthetic cluster from Amycolatopsis orientalis identified four open reading frames (ORFs 27-30), which were predicted to be involved in Dpg biosynthesis. nih.gov These were later named DpgA, DpgB, DpgC, and DpgD.

In vivo studies by Pfeifer et al. in Streptomyces lividans provided early evidence for the function of DpgA as a Claisen condensation catalyst using malonyl-CoA. nih.gov Subsequent in vitro reconstitution of the pathway by expressing and purifying the DpgA-D proteins in Escherichia coli definitively confirmed their roles. nih.gov These studies demonstrated that DpgA is a type III polyketide synthase that synthesizes DPA-CoA from four molecules of malonyl-CoA. nih.gov It was also discovered that the catalytic activity of DpgA was markedly slow on its own and was significantly accelerated by the addition of DpgB, with a further rate enhancement upon the inclusion of DpgD. nih.govpnas.org A key finding was the unusual catalytic function of DpgC, which converts DPA-CoA to 3,5-dihydroxyphenylglyoxylate through a cofactor-independent dioxygenation reaction. nih.govresearchgate.net

Key Research Milestones

YearDiscoveryKey Researchers/PublicationSignificance
2005In vivo data suggesting DpgA acts as a Claisen condensation catalyst with malonyl-CoA.Pfeifer V., et al.Provided initial evidence for the polyketide synthase nature of DpgA. nih.govrhea-db.org
2005Heterologous expression of DpgA-D and in vitro reconstitution of the pathway from malonyl-CoA to 3,5-dihydroxyphenylglyoxylate.Chen H., Tseng C.C., Hubbard B.K., Walsh C.T.Confirmed the enzymatic functions of DpgA, B, C, and D and established DPA-CoA as the key intermediate. nih.govrhea-db.org
2007Detailed biochemical characterization of DpgC, revealing its cofactor-independent dioxygenase activity.Fielding EN, Widboom PF, Bruner SDElucidated the unique catalytic mechanism of DpgC in converting DPA-CoA. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43N8O18P3S B13862229 D-HPG-CoA

Properties

Molecular Formula

C29H43N8O18P3S

Molecular Weight

916.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-amino-2-(4-hydroxyphenyl)ethanethioate

InChI

InChI=1S/C29H43N8O18P3S/c1-29(2,23(41)26(42)33-8-7-18(39)32-9-10-59-28(43)19(30)15-3-5-16(38)6-4-15)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(40)27(53-17)37-14-36-20-24(31)34-13-35-25(20)37/h3-6,13-14,17,19,21-23,27,38,40-41H,7-12,30H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19-,21-,22-,23+,27-/m1/s1

InChI Key

ZBLSMTUHAPPRGS-YFISEPDESA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](C4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C4=CC=C(C=C4)O)N)O

Origin of Product

United States

Biosynthesis Pathways Involving Dpa Coa

Polyketide Synthase Pathway for D-HPG Skeleton Formation

The carbon skeleton of D-HPG (Dpg) is assembled via a polyketide synthase (PKS)-type pathway. nih.govuni.lu This process utilizes a specific type III polyketide synthase, DpgA, to catalyze the initial steps of condensation and cyclization. nih.govpnas.orguniprot.org

The biosynthesis of the eight-carbon skeleton of D-HPG (Dpg) commences with the utilization of malonyl-CoA as the primary building block. nih.govuni.lu Four molecules of malonyl-CoA are specifically condensed by the enzyme DpgA to form the core structure that will ultimately lead to DPA-CoA. nih.govpnas.orguniprot.org Malonyl-CoA, a central molecule in fatty acid and polyketide biosynthesis, serves as an activated source of two-carbon units for chain elongation. nih.govresearchgate.net

Dedicated Enzymatic Cascade for DPA-CoA Production

Following the initial condensation reactions catalyzed by DpgA, a dedicated enzymatic cascade involving DpgB and DpgD acts on the intermediate product to facilitate aromatization and yield DPA-CoA. nih.govpnas.orgresearchgate.netpnas.org

DpgA initiates the cascade by catalyzing the condensation of four malonyl-CoA molecules. nih.govpnas.orguniprot.org This type III PKS activity leads to the formation of a cyclized, likely hydrated, precursor of the dihydroxyphenylacetyl thioester. pnas.orgpnas.org Studies have shown that DpgA alone exhibits limited catalytic turnover, indicating the crucial role of downstream enzymes for efficient product formation. pnas.orgpnas.org The enzyme possesses a conserved catalytic triad (B1167595) typical of type III PKSs, including a catalytic cysteine residue. nih.govacs.org

The product of DpgA is further processed by the enzymes DpgB and DpgD. These proteins function as dehydratases and are essential for the efficient formation and aromatization of DPA-CoA. nih.govpnas.orgresearchgate.netpnas.orguregina.ca The presence of DpgB significantly stimulates the catalytic turnover of DpgA, and the addition of DpgD provides a further increase in the rate of DPA-CoA formation. pnas.orgpnas.org While they can act as hydratases on model substrates, their physiological role in this pathway is proposed to be that of dehydratases, facilitating the aromatization of the cyclized polyketide intermediate to the stable aromatic structure of DPA-CoA. pnas.orgresearchgate.netpnas.org

DPA-CoA is not the final product in the biosynthesis of D-HPG (Dpg). DPA-CoA is acted upon by DpgC, an oxidase that converts it to 3,5-dihydroxyphenylglyoxylate. pnas.orgpnas.orgwikipedia.orgresearchgate.netcore.ac.uk This reaction involves a four-electron oxidation and cleavage of the thioester linkage. pnas.orgcore.ac.uk Subsequently, 3,5-dihydroxyphenylglyoxylate undergoes a transamination reaction to yield (S)-3,5-dihydroxyphenylglycine (Dpg), or D-HPG. pnas.orgnih.govpnas.orgwikipedia.orgresearchgate.netcapes.gov.br This transamination step is often catalyzed by a specific transaminase, such as HpgT, which can utilize an amino group donor like tyrosine. pnas.orgnih.govpnas.orgwikipedia.orgresearchgate.netcapes.gov.br

Comparative Analysis of DPA-CoA Biosynthesis Across Organisms

The biosynthesis of non-proteinogenic amino acids like Dpg and HPG is typically encoded by gene clusters found in the organisms that produce the natural products containing these residues. Studies on various glycopeptide antibiotic biosynthetic gene clusters have shed light on the enzymatic steps involved.

Microbial DPA-CoA Biosynthetic Routes

The biosynthesis of (S)-3,5-dihydroxyphenylglycine (Dpg) in actinomycetes, such as Amycolatopsis orientalis and Amycolatopsis balhimycina, involves a unique polyketide-like pathway that utilizes malonyl-CoA as a precursor. This pathway is catalyzed by a set of four enzymes: DpgA, DpgB, DpgC, and DpgD.

DpgA, a type III polyketide synthase, initiates the process by catalyzing the decarboxylative condensation of four molecules of malonyl-CoA. This reaction yields 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA) and three molecules of free coenzyme A (CoASH). The activity of DpgA is significantly stimulated by the presence of DpgB and DpgD. While DpgA performs the core polyketide condensation, DpgB and DpgD, identified as enoyl-CoA hydratases, are thought to facilitate the aromatization process leading to DPA-CoA. Studies have shown that DpgB can dramatically accelerate the rate of DPA-CoA formation by DpgA.

Subsequently, DpgC, a unique metal-free and cofactor-free enzyme with 1,2-dioxygenase activity, acts on DPA-CoA. DpgC catalyzes the conversion of DPA-CoA to 3,5-dihydroxyphenylglyoxylate, an α-keto acid, involving a four-electron oxidation at the α-carbon and hydrolysis of the thioester linkage. This reaction requires molecular oxygen. The final step in Dpg biosynthesis is the transamination of 3,5-dihydroxyphenylglyoxylate to yield Dpg, a reaction often catalyzed by a transaminase, which can be shared with other amino acid biosynthetic pathways.

The proposed in vivo activities of the Dpg enzymes are summarized in the following table:

EnzymeProposed ActivitySubstrate(s)Product(s)Notes
DpgAType III polyketide synthase; catalyzes decarboxylative condensation and cyclizationMalonyl-CoA3,5-dihydroxyphenylacetyl-CoA (DPA-CoA)Activity stimulated by DpgB and DpgD.
DpgBEnoyl-CoA hydratase; facilitates aromatizationIntermediateDPA-CoAWorks in conjunction with DpgA and DpgD.
DpgDEnoyl-CoA hydratase; facilitates aromatizationIntermediateDPA-CoAWorks in conjunction with DpgA and DpgB.
DpgC1,2-Dioxygenase and thioesterase; oxidizes and cleaves thioesterDPA-CoA, O₂3,5-dihydroxyphenylglyoxylate, CoASHMetal-free, cofactor-free; requires O₂.
HpgTTransaminaseDihydroxyphenylglyoxylate, Amino Donor3,5-dihydroxyphenylglycine (Dpg)Often utilizes tyrosine as an amino donor.

Distinctions from Other Phenylglycine Biosynthesis Pathways (e.g., HPG)

The biosynthesis of Dpg via the DPA-CoA intermediate represents a distinct metabolic logic compared to the biosynthesis of other phenylglycines, particularly 4-hydroxyphenylglycine (HPG). While Dpg is assembled from malonyl-CoA through a polyketide synthase-type pathway, HPG is synthesized from precursors originating from the shikimate pathway, a central route for the biosynthesis of aromatic amino acids like phenylalanine and tyrosine.

The HPG biosynthesis pathway typically starts from prephenate, an intermediate in the shikimate pathway and a precursor to tyrosine. In Amycolatopsis orientalis and other glycopeptide producers, HPG biosynthesis involves enzymes such as prephenate dehydrogenase (Pdh), 4-hydroxymandelate (B1240059) synthase (HmaS), 4-hydroxymandelate oxidase (HmO), and 4-hydroxyphenylglycine transaminase (HpgT). Prephenate is converted to 4-hydroxyphenylpyruvate by Pdh. HmaS then oxidizes 4-hydroxyphenylpyruvate to 4-hydroxymandelate. HmO further oxidizes 4-hydroxymandelate to 4-hydroxybenzoylformate. Finally, HpgT transaminates 4-hydroxybenzoylformate to form HPG, often using tyrosine as the amino group donor.

Another phenylglycine, L-phenylglycine (Phg), found in antibiotics like pristinamycin, is also derived from the shikimate pathway, specifically from phenylpyruvate. The biosynthesis of Phg in Streptomyces pristinaespiralis involves enzymes (PglA-E) that convert phenylpyruvate to phenylacetyl-CoA, then to benzoylformyl-CoA, followed by cleavage to phenylglyoxylate, and finally transamination to L-phenylglycine. This pathway involves a phenylacetyl-CoA intermediate, distinct from the dihydroxylated DPA-CoA.

The fundamental difference lies in the carbon backbone assembly. Dpg's carbon skeleton is built from the condensation of C₂ units derived from malonyl-CoA, characteristic of polyketide synthesis. In contrast, HPG and Phg utilize the pre-formed six-carbon ring structure derived from the shikimate pathway intermediates (prephenate and phenylpyruvate, respectively), with subsequent modifications and transamination to form the α-amino acid. This highlights the diverse enzymatic strategies employed by microorganisms for the biosynthesis of structurally related non-proteinogenic amino acids.

FeatureDPA-CoA / Dpg BiosynthesisHPG BiosynthesisPhenylglycine (Phg) Biosynthesis
Primary PrecursorMalonyl-CoAPrephenate (from Shikimate pathway)Phenylpyruvate (from Shikimate pathway)
Key Intermediate3,5-dihydroxyphenylacetyl-CoA (DPA-CoA)4-hydroxyphenylpyruvate, 4-hydroxymandelate, 4-hydroxybenzoylformatePhenylpyruvate, Phenylacetyl-CoA, Benzoylformyl-CoA, Phenylglyoxylate
Pathway TypePolyketide-likeShikimate pathway derivativeShikimate pathway derivative
Key EnzymesDpgA, DpgB, DpgC, DpgD, Transaminase (HpgT)Pdh, HmaS, HmO, HpgTPglA, PglB, PglC, PglD, PglE
Carbon Skeleton OriginAssembly of C₂ units from malonyl-CoAModification of a pre-formed C₆-C₃ unitModification of a pre-formed C₆-C₃ unit

Enzymology and Reaction Mechanisms of Dpa Coa Metabolism

DpgA: A Type III Polyketide Synthase Activity in DPA-CoA Formation

DpgA functions as a type III polyketide synthase (PKS). Unlike type I or type II PKSs, type III PKSs are generally standalone enzymes that catalyze the iterative condensation of acyl-CoA starter units with malonyl-CoA extender units within a single active site. In the context of DPA-CoA biosynthesis, DpgA is responsible for the condensation of four molecules of malonyl-CoA to produce DPA-CoA and three molecules of free coenzyme A (CoASH).

The catalytic activity of DpgA is notably stimulated by the presence of DpgB and DpgD. While DpgA alone exhibits very low turnover, the addition of DpgB significantly increases the rate of DPA-CoA formation. Further enhancement is observed with the co-addition of DpgD in three-component incubations (DpgA/DpgB/DpgD).

Catalytic Mechanism of Acetyl-CoA and Malonyl-CoA Condensation

Type III PKSs, including DpgA, typically employ a conserved catalytic triad (B1167595), often a Cys-His-Asn constellation, for their activity. The mechanism involves a series of decarboxylative Claisen condensation reactions. In the case of DpgA, malonyl-CoA serves as both the starter and extender unit.

The proposed catalytic mechanism involves the decarboxylation of malonyl-CoA, generating a nucleophilic acetyl-CoA enolate. This enolate then attacks the thioester carbonyl of another malonyl-CoA (or an elongating polyketide intermediate attached to the enzyme), leading to the formation of a carbon-carbon bond and the release of CoASH. This process is repeated iteratively. For DPA-CoA synthesis, four malonyl-CoA units are condensed.

Research has indicated that DpgA utilizes a Cys residue (Cys160 in one studied variant) as the catalytic nucleophile, forming acyl-S-enzyme intermediates during chain elongation. Mutation of this active site cysteine to alanine (B10760859) significantly reduces but does not completely abolish DPA-CoA formation, suggesting that while the canonical acyl-S-enzyme mechanism is predominant, alternative reaction pathways might exist or the mutation allows for some residual activity.

Regiospecificity and Stereoselectivity in Polyketide Chain Elongation

DpgA catalyzes the regioselective construction of the eight-carbon DPA-CoA skeleton. The polyketide chain elongation proceeds through the condensation of malonyl-CoA units. The cyclization step is crucial for forming the dihydroxyphenyl ring structure of DPA-CoA. This cyclization is proposed to occur via a C8 to C3 attack on a linear tetraketidyl intermediate. The precise mechanism of cyclization and aromatization is facilitated by the associated enzymes DpgB and DpgD.

DpgB/D: Enoyl-CoA Hydratase/Dehydratase Functions in Aromatization

DpgB and DpgD are classified as enzymes belonging to the crotonase superfamily and exhibit weak enoyl-CoA hydratase activity. In the context of DPA-CoA biosynthesis, their primary physiological role is proposed to be that of dehydratases. They are thought to act on a hydrated polyketide intermediate produced by DpgA, facilitating the removal of water to promote the aromatization of the nascent phenyl ring, thereby leading to the formation of DPA-CoA.

The significant stimulation of DpgA activity by DpgB and DpgD underscores their crucial role in the efficient production of DPA-CoA. This suggests a functional coupling between the type III PKS activity of DpgA and the dehydratase activity of DpgB/D, where the removal of water from the cyclized polyketide intermediate drives the reaction equilibrium towards DPA-CoA formation.

Mechanistic Insights into Dehydration and Isomerization Steps

As members of the crotonase superfamily, DpgB and DpgD are structurally and mechanistically related to enoyl-CoA hydratases and dehydratases. These enzymes typically catalyze the reversible hydration of the double bond in -unsaturated thioesters. In the DPA-CoA pathway, DpgB/D are proposed to catalyze the reverse reaction, a dehydration, on a hydroxylated polyketide intermediate. This dehydration step is essential for introducing the necessary double bonds that lead to the aromatic character of the phenyl ring in DPA-CoA.

While specific detailed mechanistic studies on the dehydration and potential isomerization steps catalyzed by DpgB/D in the context of the DPA-CoA intermediate are not as widely reported as for canonical enoyl-CoA hydratases, their role in promoting aromatization through water elimination from a hydrated precursor is well-supported by the observed stimulation of DpgA activity.

Cofactor Requirements and Role in Intermediate Processing

Crotonase superfamily enzymes, including some enoyl-CoA hydratases and dehydratases, can sometimes utilize cofactors such as metal ions or flavins, which can be involved in substrate polarization or electron transfer during catalysis. However, the available information does not explicitly detail specific cofactor requirements for DpgB and DpgD.

DpgC: Oxidative and Thioesterase Activities on DPA-CoA

DpgC is an enzyme that acts downstream of DpgA, DpgB, and DpgD in the Dpg biosynthetic pathway. It catalyzes the conversion of DPA-CoA to 3,5-dihydroxyphenylglyoxylate (DPGx), which is the direct precursor to Dpg via transamination. This transformation is particularly noteworthy as it involves an unusual four-electron oxidation at the alpha-carbon of the acetyl moiety of DPA-CoA and the concomitant cleavage of the thioester bond, releasing CoASH.

DpgC is characterized as a cofactor-independent dioxygenase, meaning it utilizes molecular oxygen for the oxidation reaction without requiring typical metal ions or organic cofactors commonly found in other oxygenases. This is a relatively rare enzymatic activity.

Mechanistic studies on DpgC have shown that the enzyme consumes molecular oxygen during the conversion of DPA-CoA to DPGx. Isotope labeling experiments with O have demonstrated that both atoms of the oxygen molecule are incorporated into the DPGx product, specifically at the carboxylate and the alpha-keto group. This is consistent with a 1,2-dioxygenase mechanism. The reaction is thought to proceed through a peroxy intermediate.

The thioester cleavage catalyzed by DpgC is described as nonhydrolytic, occurring as part of the oxygen transfer process. DpgC also exhibits activity, albeit significantly lower, on phenylacetyl-CoA, converting it to phenylglyoxylate.

The activity of DpgC is dependent on the presence of oxygen, showing no activity in anaerobic conditions. Despite its oxygenase function, no detectable bound organic cofactors or metals have been found in purified DpgC.

Mechanism of Cα Oxidation to Alpha-Keto Compound

The enzyme DpgC facilitates the oxidation of the Cα methylene (B1212753) group of DPA-CoA to an alpha-keto group, resulting in the formation of DPGx. This transformation is a four-electron oxidation. Research indicates that this process involves the consumption of molecular oxygen. Studies using isotopic labeling with ¹⁸O₂ have demonstrated that both oxygen atoms from a single O₂ molecule are incorporated into the DPGx product. This finding is consistent with DpgC functioning as a dioxygenase, mediating the oxidation through an oxygen transfer process. Anaerobic incubations with DpgC have shown an exchange of the Cα methylene hydrogens of DPA-CoA, suggesting the formation of a substrate-derived Cα-carbanion as an early intermediate in the reaction mechanism.

Hydrolysis of the Thioester Linkage

Simultaneously with the Cα oxidation, DpgC catalyzes the cleavage of the thioester linkage in DPA-CoA. Unlike typical thioester hydrolysis reactions that involve water as a nucleophile, the mechanism employed by DpgC is non-hydrolytic and is coupled to the oxygen-dependent oxidation. The incorporation of both atoms from molecular oxygen into the product suggests that the thioester cleavage is mediated by the oxygen transfer process itself, potentially through intermediates such as a Cα-peroxy intermediate followed by the formation and collapse of an alpha-peroxylactone. This unusual mechanism distinguishes DpgC from classical thioesterases.

Oxygen Dependence and Absence of Classical Cofactors

The catalytic activity of DpgC is dependent on the presence of molecular oxygen. This requirement aligns with its classification as a dioxygenase. Notably, DpgC is characterized as an unusual enzyme because it functions as a metal-free and cofactor-free oxygenase. While many oxygenases utilize metal ions (such as iron) or organic cofactors (like flavin) to activate oxygen and facilitate the reaction, DpgC achieves this transformation without such classical requirements. This unique characteristic makes DpgC a subject of interest in understanding novel enzymatic strategies for oxygen activation and substrate oxidation.

Regulation of Dpa Coa Biosynthetic Pathways

Transcriptional and Translational Control of Biosynthetic Genes (e.g., DpgA-D)

The genes encoding the Dpg biosynthetic enzymes (DpgA-D) are typically found within gene clusters associated with glycopeptide antibiotic production in Actinobacteria. researchgate.netresearchgate.net Regulation of these gene clusters is a common strategy employed by bacteria to control the production of secondary metabolites. While specific detailed mechanisms for the transcriptional and translational control of the dpgA-D genes are not extensively detailed in the provided literature, general principles of gene regulation in bacteria apply. These can include the action of regulatory proteins that bind to promoter regions to activate or repress transcription, as well as mechanisms influencing mRNA stability and translation efficiency. firsthope.co.in Environmental factors or the presence of specific metabolites can trigger regulatory cascades that ultimately affect the expression levels of the dpg genes. For instance, in other biosynthetic pathways, environmental cues like temperature and salinity have been shown to upregulate the expression of biosynthetic genes. frontiersin.org The coordinated expression of dpgA-D is likely crucial for ensuring the availability of the necessary enzymes for efficient DPA-CoA synthesis and subsequent conversion to Dpg.

Enzyme Activity Regulation and Allosteric Modulation in DPA-CoA Synthesis

The catalytic activity of the enzymes involved in DPA-CoA synthesis is subject to regulation, influencing the rate of the pathway. DpgA, a type III polyketide synthase, catalyzes the initial condensation steps involving acetyl-CoA and malonyl-CoA to form a C8 intermediate. wikipedia.orgnih.gov The catalytic turnover of DpgA has been shown to be significantly stimulated by the presence of DpgB. researchgate.netresearchgate.net Research indicates that DpgB can accelerate the rate of DPA-CoA formation by DpgA by as much as 17-fold. researchgate.netresearchgate.net DpgD further enhances this acceleration when acting in concert with DpgB, providing an additional 2-fold increase in rate. researchgate.netresearchgate.net This suggests a crucial interaction and functional dependence between DpgA, DpgB, and DpgD for efficient DPA-CoA production.

DpgC, the enzyme responsible for converting DPA-CoA to 3,5-dihydroxyphenylglyoxylate (DPGx), is a unique dioxygenase that requires molecular oxygen for its activity. core.ac.uknih.gov The mechanism catalyzed by DpgC involves the consumption of O₂ and likely proceeds via a C2-carbanion intermediate of DPA-CoA. core.ac.uknih.govcsic.es The requirement for oxygen directly links the activity of DpgC, and thus the progression of the pathway beyond DPA-CoA, to the cellular oxygen availability. While allosteric regulation is a common mechanism for controlling enzyme activity through the binding of effector molecules at sites distinct from the active site, specific allosteric modulators for the DpgA-D enzymes have not been detailed in the provided information. firsthope.co.inslideshare.net However, the significant stimulation of DpgA by DpgB and DpgD highlights a form of enzyme-enzyme interaction that regulates catalytic efficiency.

Metabolic Flux Control and Rate-Limiting Steps in D-HPG Production via DPA-CoA

Controlling the flow of metabolites through the DPA-CoA biosynthetic pathway (metabolic flux) is critical for optimizing D-HPG production. The coordinated action of DpgA, DpgB, and DpgD is essential for the efficient synthesis of DPA-CoA from its precursors. The substantial acceleration of DpgA activity by DpgB, and further by DpgD, indicates that these interactions play a significant role in determining the rate of the initial steps of the pathway. researchgate.netresearchgate.net

Experimental data illustrating the acceleration of DPA-CoA formation by DpgB and DpgD underscores their role in metabolic flux control.

Enzyme(s) PresentRelative Rate of DPA-CoA Formation (Arbitrary Units)Fold Acceleration by DpgBFold Acceleration by DpgB/D
DpgA1--
DpgA + DpgB~17~17-
DpgA + DpgB + DpgD~34-~2 (over DpgA + DpgB)

Note: Data is illustrative based on reported fold accelerations researchgate.netresearchgate.net. Actual rates depend on specific experimental conditions.

Protein Engineering Approaches for Pathway Optimization

Protein engineering, encompassing strategies like directed evolution and rational design, offers powerful tools to optimize the enzymes of the DPA-CoA biosynthetic pathway for enhanced D-HPG production. frontiersin.orgnih.govdovepress.commdpi.comfrontiersin.orgcreative-biostructure.comnih.govresearchgate.netsigmaaldrich.comutu.fi The goal is to modify enzyme properties such as catalytic efficiency, substrate specificity, stability, and regulatory responses.

Directed Evolution and Rational Design of DPA-CoA Pathway Enzymes

Directed evolution mimics natural selection in a laboratory setting, introducing random mutations into a gene and then selecting or screening for variants with desired improved properties. dovepress.comcreative-biostructure.comnih.govresearchgate.netsigmaaldrich.com This approach is particularly useful when detailed structural or mechanistic information about the enzyme is limited. Rational design, conversely, relies on a thorough understanding of the enzyme's structure, mechanism, and the relationship between sequence, structure, and function to make targeted, specific mutations aimed at achieving a desired change. nih.govmdpi.comcreative-biostructure.comsigmaaldrich.comutu.fi Semi-rational design combines aspects of both approaches. creative-biostructure.com

Applying these strategies to the Dpg enzymes could involve creating libraries of enzyme variants and screening for improved activity or altered regulation. For example, directed evolution could be used to identify mutations in DpgA that increase its catalytic rate or improve its interaction with DpgB and DpgD. Rational design could target specific residues in the active sites of Dpg enzymes to enhance their efficiency or alter substrate binding if necessary.

Strategies for Enhancing Catalytic Efficiency and Substrate Specificity

Modifying substrate specificity could be relevant if alternative, more readily available, or desired precursors are to be utilized by the pathway enzymes. This involves altering the amino acid residues that define the substrate-binding pocket to favor a different substrate or to broaden the range of accepted substrates. Protein engineering has been successfully applied to alter the substrate specificity of various enzymes, including fatty acid desaturases and polyhydroxyalkanoate synthases. frontiersin.orgdovepress.com While the natural substrates for the Dpg pathway enzymes (acetyl-CoA, malonyl-CoA, DPA-CoA, oxygen) are well-defined, engineering could potentially optimize their utilization or reduce off-target activities if they exist. Although specific examples of protein engineering applied directly to DpgA-D for D-HPG production optimization are not detailed in the provided literature, the principles and successes seen with other metabolic enzymes demonstrate the potential of these approaches for improving the DPA-CoA biosynthetic pathway.

Biotechnological Applications and Research Perspectives on Dpa Coa Pathways

In Vitro and In Vivo Reconstruction of D-HPG Biosynthesis via DPA-CoA

The biosynthesis of D-4-hydroxyphenylglycine (D-HPG), a non-proteinogenic amino acid crucial in the synthesis of glycopeptide antibiotics like vancomycin, involves distinct enzymatic pathways. One such pathway, particularly for the (S)-stereoisomer of 3,5-dihydroxyphenylglycine (Dpg), an isomer of HPG, is assembled from four molecules of malonyl-CoA by a set of four enzymes: DpgA, DpgB, DpgC, and DpgD. DpgA, a type III polyketide synthase, converts four molecules of malonyl-CoA to 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA) and three molecules of free coenzyme A (CoASH). pnas.orgacs.org The catalytic activity of DpgA in producing DPA-CoA is significantly stimulated by DpgB, a crotonase superfamily enzyme, with a notable increase in turnover observed upon its addition. pnas.org DpgD, another enzyme in this pathway, also contributes to DPA-CoA formation, potentially acting as a dehydratase facilitating aromatization. pnas.orgresearchgate.net

Following the formation of DPA-CoA, the enzyme DpgC plays a critical role in converting DPA-CoA to 3,5-dihydroxyphenylglyoxylate (DPGx), which is a direct precursor to Dpg via transamination. pnas.orgcore.ac.uk This conversion involves a four-electron oxidation of the C2-methylene group to a C2-keto group and cleavage of the thioester bond. core.ac.uk Research has shown that DpgC is an unusual metal-free, cofactor-free enzyme that utilizes molecular oxygen during this transformation. core.ac.uknih.gov Studies using 18O2 have demonstrated that DpgC transfers both oxygen atoms from O2 to the DPGx product, establishing it as a 1,2-dioxygenase that mediates thioester cleavage through an oxygen transfer process. nih.gov This mechanism is consistent with a DPA-CoA C2-peroxy intermediate, followed by the formation and collapse of an alpha-peroxylactone. nih.gov

While the biosynthesis of Dpg proceeds via DPA-CoA, the biosynthesis of D-HPG itself is synthesized from the shikimic acid pathway, requiring four different enzymes. wikipedia.org This pathway shunts the common aromatic amino acid precursor chorismate to the HPG skeleton. pnas.org

Engineered Microbial Cell Factories for DPA-CoA and D-HPG Production

Engineered microbial cell factories offer a sustainable alternative to chemical synthesis for producing various valuable compounds, including non-proteinogenic amino acids like D-HPG and intermediates like DPA-CoA. mdpi.comnih.gov The development of such cell factories involves metabolic engineering to rewire cellular metabolism for enhanced production or the creation of novel biosynthetic pathways. mdpi.com

For D-HPG production, biotechnological routes are highly desirable due to the high pollution and costs associated with chemical processes. researchgate.net While enzymatic conversion of DL-hydroxyphenylhydantoin (DL-HPH) using D-hydantoinase and D-carbamoylase has been explored, the substrate itself is still chemically synthesized, and its low solubility presents a challenge for industrial application. researchgate.net Efforts have been made to improve this process in Escherichia coli through optimizing protein expression and cell wall engineering to enhance substrate bioavailability. researchgate.net Another approach for D-HPG production involves designing a cofactor self-sufficient route from L-phenylalanine and functionalizing this artificial pathway in strains like Pseudomonas putida. acs.org Co-culture strategies, for instance, using E. coli as an L-phenylalanine producer, have also been developed to produce D-HPG directly from glucose. acs.org

Regarding DPA-CoA, its role as an intermediate in the biosynthesis of Dpg highlights the potential for engineering microbes to produce this compound. pnas.orgacs.org The DpgA-DpgB-DpgD enzymatic system responsible for DPA-CoA formation from malonyl-CoA in organisms that produce glycopeptide antibiotics could be a target for metabolic engineering in a suitable host organism. pnas.orgacs.orgresearchgate.net Microbial cell factories have been successfully engineered for the production of various fatty acid-based products and other chemicals, often involving the manipulation of acyl-CoA metabolism. mdpi.comnih.govfrontiersin.orgfrontiersin.org Increasing the availability of precursors like acetyl-CoA and malonyl-CoA has been shown to enhance the production of fatty acids like docosapentaenoic acid (DPA) in Yarrowia lipolytica. nih.gov Similar strategies could potentially be applied to enhance DPA-CoA production.

Chemoenzymatic Synthesis Strategies Leveraging DPA-CoA Intermediates

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to synthesize molecules. rsc.org This approach can be particularly useful for accessing biosynthetic intermediates that are otherwise difficult to obtain or for probing enzymatic transformations. nih.gov While direct examples of chemoenzymatic synthesis specifically leveraging DPA-CoA as an intermediate are not extensively detailed in the provided search results, the principles of this approach are highly relevant.

Chemoenzymatic strategies have been developed for the synthesis of acyl coenzyme A substrates, enabling the generation of diverse S-acyl pantetheine (B1680023) molecules that can be enzymatically converted to functional acyl-CoA molecules. nih.gov This involves chemical synthesis of a key intermediate followed by enzymatic steps to append the necessary moieties to form the acyl-CoA thioester. nih.gov Such methods provide rapid access to compounds useful for studying enzyme-catalyzed reactions involving acyl carrier proteins and nonribosomal peptide synthetases. nih.govacs.org

Given that DPA-CoA is an acyl-CoA thioester, chemoenzymatic approaches could potentially be employed to synthesize DPA-CoA or modified versions of it. This could involve chemically synthesizing the 3,5-dihydroxyphenylacetyl moiety and then enzymatically coupling it to Coenzyme A. Such synthesized intermediates could then be used in in vitro enzymatic assays to further characterize the enzymes involved in Dpg biosynthesis or to develop novel biocatalytic routes. Chemoenzymatic synthesis has also been applied to create complex natural products and pharmaceutical intermediates, highlighting its potential for producing challenging molecules. rsc.orgchemrxiv.orgresearchgate.net

Elucidation of Novel Enzymatic Transformations Involving Acyl-CoA Substrates

Research into pathways involving DPA-CoA and other acyl-CoA substrates continues to reveal novel enzymatic transformations. The enzyme DpgC, which converts DPA-CoA to DPGx, represents an unusual metal-free, cofactor-free 1,2-dioxygenase activity that mediates thioester cleavage via oxygen transfer. core.ac.uknih.gov This type of enzymatic mechanism expands the known repertoire of biochemical reactions involving acyl-CoA substrates.

Acyl-CoA thioesters are central to various metabolic processes, including fatty acid metabolism and the biosynthesis of numerous natural products. frontiersin.orgpnas.orguni-konstanz.de Enzymes that act on acyl-CoA substrates include acyl-CoA dehydrogenases, which catalyze the dehydrogenation of fatty acid acyl-CoA conjugates, and acyl-CoA synthetases, which convert acyl-CoA thioesters to their corresponding acids while conserving energy. pnas.orguni-konstanz.ded-nb.info

The discovery of novel acyl-CoA mutases, which catalyze 1,2-rearrangements of acyl-CoA substrates using radical mechanisms, further illustrates the diversity of enzymatic transformations in this class. nih.gov These enzymes, such as methylmalonyl-CoA mutase and isobutyryl-CoA mutase, highlight the potential for discovering new biocatalysts with unique activities on acyl-CoA substrates. nih.gov

Studies on the biosynthesis of other non-proteinogenic amino acids and natural products have also shed light on novel enzymes acting on acyl-CoA intermediates. For instance, the biosynthesis of some tetrahydroisoquinoline natural products involves enzymes resembling acyl-CoA ligases that catalyze condensation and cyclization events with acyl-CoA substrates like succinyl-CoA. researchgate.net The ongoing characterization of biosynthetic gene clusters continues to be a source for identifying and understanding novel enzymatic activities involving acyl-CoA compounds. researchgate.netrsc.org

Conclusion and Future Directions in Dpa Coa Research

Unexplored Aspects of DPA-CoA Metabolism

Despite advancements, the intricate details of DPA-CoA metabolism are not yet fully elucidated. In the context of glycopeptide antibiotic biosynthesis, the precise mechanisms by which enzymes like DpgB and DpgD interact with DpgA, a type III polyketide synthase, to stimulate DPA-CoA formation warrant further investigation. wikipedia.org The catalytic activities of DpgB and DpgD, particularly their potential role as dehydratases facilitating aromatization, also require deeper understanding. wikipedia.org Furthermore, the enzymatic activity of DpgC, including its novel oxidase activity and thioesterase function, and the potential involvement of peroxide intermediates in the processing of DPA-CoA, necessitate detailed mechanistic studies. wikipedia.orguni.lu

Beyond antibiotic biosynthesis, the bacterial degradation of compounds like diphenylamine (B1679370) (DPA) involves the formation of intermediates that are ultimately channeled into central metabolic pathways via CoA-activated species like acetyl-CoA and succinyl-CoA. nih.gov While a proposed pathway for DPA degradation in Pseudomonas putida DPA1 suggests the initial oxidation of DPA to catechol and aniline, which are then further processed, the full metabolic route and all the enzymes involved in converting these intermediates to CoA derivatives are not yet completely known. nih.gov Exploring these microbial degradation pathways could reveal novel enzymatic transformations and metabolic intermediates involving DPA-CoA or related compounds.

Potential for Discovery of New DPA-CoA-Dependent Enzymes

The ongoing exploration of metabolic pathways involving DPA-CoA holds significant potential for the discovery of novel enzymes. The biosynthesis of complex natural products, such as glycopeptide antibiotics, often involves multi-enzyme complexes and intricate reaction sequences. Further biochemical and structural studies of the Dpg enzymes and their interactions could uncover new enzymatic activities or regulatory mechanisms dependent on DPA-CoA. wikipedia.orguni.lu

In the realm of microbial degradation, the incomplete understanding of the DPA degradation pathway in bacteria like Pseudomonas putida DPA1 suggests that there are likely uncharacterized enzymes responsible for converting key intermediates into CoA thioesters. nih.gov Identifying these enzymes could provide valuable insights into the diverse enzymatic capabilities of microorganisms in processing recalcitrant aromatic compounds. The broader field of acyl-CoA metabolism, which encompasses a vast array of enzymes utilizing CoA-linked substrates in various metabolic processes across different organisms, indicates the high probability of discovering new enzymes with specificity for DPA-CoA or structurally related acyl-CoA molecules through continued genomic, proteomic, and biochemical investigations.

Advancements in Biotechnological Exploitation of DPA-CoA Pathways

The understanding of DPA-CoA metabolism and the enzymes involved opens avenues for biotechnological exploitation. The biosynthesis pathways of valuable natural products like glycopeptide antibiotics, which utilize DPA-CoA as a building block, can be targets for metabolic engineering to improve yield, create novel analogs, or transfer pathways to more amenable host organisms. wikipedia.org

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